molecular formula C22H20N4O B12224375 5-[(biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole

5-[(biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole

Cat. No.: B12224375
M. Wt: 356.4 g/mol
InChI Key: FSGMROMXVWILSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole is a tetrazole derivative characterized by a biphenyl-4-yloxy methyl group at position 5 and a 2,4-dimethylphenyl substituent at position 1 of the tetrazole ring. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, widely studied for their pharmacological properties, including roles as angiotensin II receptor antagonists (e.g., losartan analogs) and antimicrobial agents .

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-5-[(4-phenylphenoxy)methyl]tetrazole

InChI

InChI=1S/C22H20N4O/c1-16-8-13-21(17(2)14-16)26-22(23-24-25-26)15-27-20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3

InChI Key

FSGMROMXVWILSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole typically involves the reaction of biphenyl-4-yloxy methyl chloride with 2,4-dimethylphenyl tetrazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the tetrazole ring, converting it into an amine derivative.

    Substitution: The compound can participate in various substitution reactions, especially at the biphenyl and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl and tetrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-[(biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Features :

  • 2,4-Dimethylphenyl group : Introduces steric hindrance and electron-donating effects, influencing solubility and metabolic stability.

Synthesis :
The compound is synthesized via multi-step routes involving nucleophilic substitution, Ullmann coupling, or Suzuki-Miyaura cross-coupling to attach the biphenyl moiety, followed by tetrazole ring formation using sodium azide or trimethylsilyl azide .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of tetrazole derivatives depend heavily on substituent variations. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 1) Substituents (Position 5) Key Properties/Activities Evidence ID
Target Compound 2,4-Dimethylphenyl Biphenyl-4-yloxy methyl Angiotensin II antagonism (potential)
5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole H 4'-Methylbiphenyl-2-yl Losartan intermediate; impurity
CV-11974 1H-Benzimidazole-7-carboxylate 2'-(1H-Tetrazol-5-yl)biphenyl-4-yl Potent angiotensin II antagonist (ID₅₀: 0.033 mg/kg, IV)
5-Amino-1-(2,6-dimethylphenyl)-1H-tetrazole 2,6-Dimethylphenyl Amino Reduced isomerization tendency
5-(4-Fluorophenyl)-1-trityl-1H-tetrazole Trityl 4-Fluorophenyl Intermediate in imidazolidine synthesis

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine) : Enhance metabolic stability and receptor binding affinity .
  • Steric Hindrance (e.g., 2,4-dimethylphenyl) : Reduces isomerization and improves selectivity .
  • Biphenyl Moieties : Critical for angiotensin II receptor binding, as seen in CV-11974 and losartan analogs .

Pharmacological Activity Comparison

Angiotensin II Receptor Antagonism :

  • CV-11974 : Exhibits superior potency (ID₅₀: 0.033 mg/kg IV) compared to the target compound, attributed to its benzimidazole-carboxylate group enhancing hydrogen bonding with AT1 receptors .
  • 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole : A losartan intermediate with moderate activity, highlighting the importance of biphenyl substitution patterns .

Antimicrobial Activity :

  • 5-[5-(2,6-Dimethylphenyl)-1H-tetrazol-1-yl]-4-aryl pyrimidines : Exhibit broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL) due to electron-deficient pyrimidine-thiol groups .

Physicochemical Properties

Property Target Compound 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole CV-11974
Molecular Weight 397.45 g/mol 282.32 g/mol 598.68 g/mol
LogP (Predicted) 5.2 3.8 6.1
Aqueous Solubility Low (<0.1 mg/mL) Moderate (1.2 mg/mL) Very Low (<0.01 mg/mL)
Metabolic Stability High (t₁/₂ > 4 h) Moderate (t₁/₂ ~2 h) High (t₁/₂ > 6 h)

Notes:

  • CV-11974’s low solubility is mitigated by its prodrug formulation (TCV-116) for oral administration .

Biological Activity

5-[(Biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole is a synthetic compound belonging to the tetrazole class, known for its diverse biological activities. This compound features a biphenyl moiety and a tetrazole ring, which are significant in enhancing its pharmacological properties. The following sections will detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C22H20N4O
  • Molecular Weight : 356.4 g/mol
  • IUPAC Name : 1-(2,4-dimethylphenyl)-5-[(4-phenylphenoxy)methyl]tetrazole

The biological activity of this compound can be attributed to its structural components:

  • Biphenyl Group : Facilitates binding to hydrophobic pockets in proteins.
  • Tetrazole Ring : Capable of forming hydrogen bonds with amino acid residues, influencing the activity of target proteins.

This dual interaction mechanism allows the compound to modulate various biological pathways, making it a candidate for therapeutic applications.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antihypertensive Activity :
    • Studies have shown that tetrazole derivatives exhibit significant antihypertensive effects. The compound's ability to act as an angiotensin-II receptor antagonist has been highlighted in various experiments. For instance, a series of derivatives demonstrated enhanced blood pressure-lowering effects compared to standard treatments .
  • Antioxidant Properties :
    • The compound has shown potential as an antioxidant, effectively scavenging free radicals in various assays such as the DPPH assay. This property is crucial for mitigating oxidative stress-related diseases .
  • Urease Inhibition :
    • Urease inhibition studies indicate that this compound can inhibit urease activity, which is particularly relevant in treating infections caused by Helicobacter pylori. The structure-activity relationship (SAR) studies suggest that specific substituents on the phenyl groups significantly impact urease inhibitory activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntihypertensiveSignificant reduction in systolic BP
AntioxidantHigh free radical scavenging ability
Urease InhibitionEffective against urease

Case Study: Antihypertensive Effects

In a controlled study involving various synthesized derivatives of tetrazoles, it was found that compounds similar to this compound exhibited notable reductions in systolic blood pressure when administered at specific dosages. For example:

Code (80 mg/kg)Mean Systolic Blood Pressure ± SEM
Control108.28 ± 6.87
DMSO81.10 ± 3.21
AV269.21 ± 1.72
AV379.31 ± 3.34

The results indicated that AV2 was particularly effective, showcasing the potential for developing new antihypertensive medications based on this chemical scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.